5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide
Description
5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a bromine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-22-13-4-2-11(3-5-13)17-20-12(10-24-17)8-9-19-16(21)14-6-7-15(18)23-14/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZWGKCVXCIBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine substituent or the carboxamide group, potentially yielding amines or alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The compound may also bind to receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Similar in structure but with different substituents on the thiazole ring.
5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds also feature a thiazole ring and have been studied for their antimicrobial activity.
Uniqueness
5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, along with the bromine substituent
Biological Activity
5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiazole ring, a furan ring, and a bromine substituent, positions it as a candidate for various biological applications, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound's IUPAC name is 5-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide. It has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN2O3S |
| CAS Number | 863555-98-0 |
| Molecular Weight | 396.28 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.
- Bromination : The furan ring is brominated using bromine or N-bromosuccinimide (NBS).
- Coupling : The thiazole derivative is coupled with furan-2-carboxylic acid using coupling reagents like EDCI and HOBt.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit noteworthy antimicrobial properties. For instance, studies have shown that derivatives related to this compound display significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The thiazole ring is recognized for its role in anticancer activity. Structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxic effects against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed increased activity .
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5-bromo-N-(2-(2-thiazol-4-yl)ethyl)furan-2-carboxamide | Antimicrobial | Lacks methoxy group |
| 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrrole | Anticancer | Different heterocyclic framework |
The presence of both thiazole and furan rings in this compound may confer distinct biological activities compared to others.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various derivatives found that certain modifications significantly enhanced antimicrobial efficacy against resistant strains .
- Cytotoxicity Assessments : In vitro tests demonstrated that modifications in the phenyl group led to varying degrees of cytotoxicity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
